Cas no 1337563-47-9 (7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide)

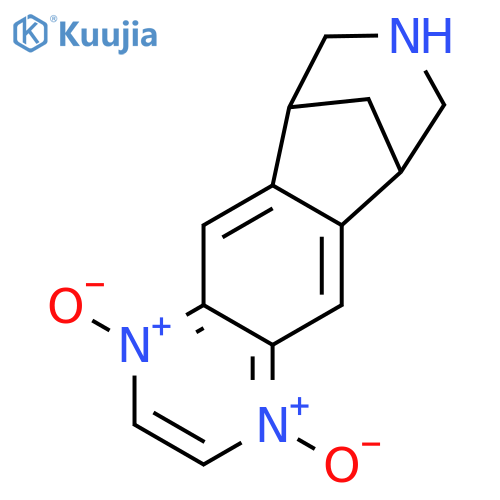

1337563-47-9 structure

商品名:7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide 化学的及び物理的性質

名前と識別子

-

- 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide

- 7,8,9,10-Tetrahydro-

- DB-318221

- 1337563-47-9

- 8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide

- 7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline 1,4-dioxide

- 7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide

-

- インチ: InChI=1S/C13H13N3O2/c17-15-1-2-16(18)13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15/h1-2,4-5,8-9,14H,3,6-7H2

- InChIKey: DCVCIIJCHZMPLT-UHFFFAOYSA-N

- ほほえんだ: c1c[n+](c2cc3c(cc2[n+]1[O-])C4CC3CNC4)[O-]

計算された属性

- せいみつぶんしりょう: 243.100776666g/mol

- どういたいしつりょう: 243.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 378

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 524.1±60.0 °C at 760 mmHg

- フラッシュポイント: 270.8±32.9 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T293955-5mg |

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide |

1337563-47-9 | 5mg |

$ 184.00 | 2023-09-06 | ||

| TRC | T293955-50mg |

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino[2,3-h][3]benzazepine 1,4-Dioxide |

1337563-47-9 | 50mg |

$ 1453.00 | 2023-09-06 |

7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1337563-47-9 (7,8,9,10-Tetrahydro-6,10-Methano-6H-pyrazino2,3-h3benzazepine 1,4-Dioxide) 関連製品

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬